![molecular formula C20H26O B14117884 4'-Octyl-[1,1'-biphenyl]-4-ol](/img/structure/B14117884.png)
4'-Octyl-[1,1'-biphenyl]-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Octyl-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family It is characterized by the presence of an octyl group attached to one of the phenyl rings and a hydroxyl group attached to the other phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octyl-[1,1’-biphenyl]-4-ol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Octyl Group: The octyl group can be introduced through a Friedel-Crafts alkylation reaction, where an octyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the biphenyl core is treated with a suitable oxidizing agent, such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of 4’-Octyl-[1,1’-biphenyl]-4-ol may involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Octyl-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4’-Octyl-[1,1’-biphenyl]-4-one.
Reduction: The hydroxyl group can be reduced to form a hydrogen atom, resulting in the formation of 4’-Octyl-[1,1’-biphenyl].
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: 4’-Octyl-[1,1’-biphenyl]-4-one
Reduction: 4’-Octyl-[1,1’-biphenyl]
Substitution: Various substituted biphenyl derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4’-Octyl-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and liquid crystals.
Wirkmechanismus
The mechanism of action of 4’-Octyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The octyl group can interact with hydrophobic regions of proteins and membranes, influencing their behavior and activity.
Vergleich Mit ähnlichen Verbindungen
4’-Octyl-[1,1’-biphenyl]-4-ol can be compared with other similar compounds, such as:
4’-Octyl-[1,1’-biphenyl]-4-carbonitrile: This compound has a cyano group instead of a hydroxyl group, which affects its chemical reactivity and applications.
4’-Octyl-[1,1’-biphenyl]-4-methanol: This compound has a methanol group instead of a hydroxyl group, which influences its solubility and biological activity.
4’-Octyl-[1,1’-biphenyl]-4-amine:
The uniqueness of 4’-Octyl-[1,1’-biphenyl]-4-ol lies in its specific combination of an octyl group and a hydroxyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H26O |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
4-(4-octylphenyl)phenol |
InChI |
InChI=1S/C20H26O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-8H2,1H3 |
InChI-Schlüssel |
JDCUQPSPITUXGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14117810.png)
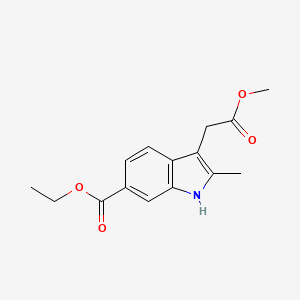
![2-[(2S)-6-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B14117816.png)

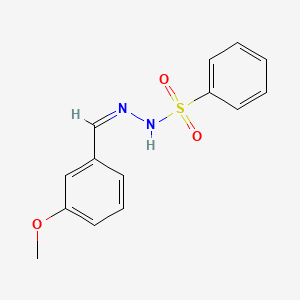
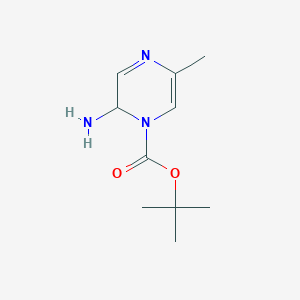
![N-(3-ethylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117839.png)

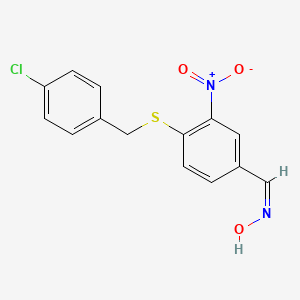
![9-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14117862.png)

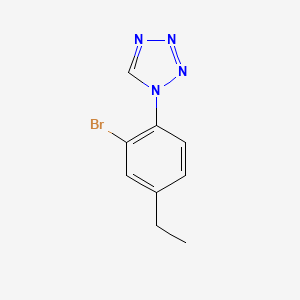
![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14117877.png)
